molecular formula C14H21NO2S B7628565 N-(2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

N-(2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B7628565
M. Wt: 267.39 g/mol
InChI Key: IQOLOLQBTWJBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as TNS, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily synthesized and has a high affinity for hydrophobic regions of proteins and membranes. TNS has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

N-(2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide fluoresces upon binding to hydrophobic regions of proteins and membranes. The fluorescence emission of this compound is sensitive to its microenvironment, such as polarity, viscosity, and pH. The binding of this compound to proteins can induce changes in the local microenvironment, which can affect the fluorescence properties of this compound. The mechanism of fluorescence quenching and enhancement by this compound has been extensively studied, and it is believed to involve electron transfer and energy transfer processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical or physiological effects on cells or organisms at the concentrations used in scientific research. It is not known to interfere with cellular processes, such as metabolism or signaling pathways. However, this compound can bind to proteins and membranes, which can affect their function and conformation. Therefore, it is important to use appropriate controls and experimental conditions when using this compound in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in scientific research include its high affinity for hydrophobic regions of proteins and membranes, its sensitivity to microenvironmental changes, and its compatibility with a wide range of experimental conditions. This compound is also relatively easy to synthesize and purify, making it accessible to many researchers. However, this compound has some limitations, such as its potential to interfere with protein function and its sensitivity to environmental factors such as pH and temperature. Therefore, it is important to use appropriate controls and experimental conditions when using this compound in scientific research.

Future Directions

There are many future directions for the use of N-(2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in scientific research. Some possible directions include:
1. Developing new this compound derivatives with improved properties, such as higher fluorescence quantum yield or increased specificity for certain proteins or membranes.
2. Using this compound in combination with other fluorescent probes or imaging techniques to study complex cellular processes, such as protein-protein interactions or intracellular signaling pathways.
3. Using this compound to study the aggregation of other amyloidogenic proteins, such as alpha-synuclein or tau, which are associated with other neurodegenerative diseases.
4. Using this compound to study the structure and function of membrane proteins, such as ion channels or transporters, which are difficult to study using other techniques.
5. Using this compound in drug discovery to screen for compounds that bind to specific proteins or membranes, which could lead to the development of new therapeutics.
In conclusion, this compound is a versatile and widely used fluorescent probe that has many potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many future directions for the use of this compound in scientific research, which could lead to new insights into complex cellular processes and the development of new therapeutics.

Synthesis Methods

N-(2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be synthesized by reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with isobutylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using a more efficient purification method.

Scientific Research Applications

N-(2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is widely used as a fluorescent probe to study protein-ligand interactions, membrane dynamics, and enzyme kinetics. It can be used to measure the binding affinity of small molecules to proteins, monitor conformational changes in proteins, and detect changes in membrane fluidity. This compound has also been used to study the aggregation of amyloidogenic proteins, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11(2)10-15-18(16,17)14-8-7-12-5-3-4-6-13(12)9-14/h7-9,11,15H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOLOLQBTWJBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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